molecular formula C22H19FN4O2 B10998950 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B10998950
M. Wt: 390.4 g/mol
InChI Key: NUDWDCCJQACSBY-UHFFFAOYSA-N
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Description

This compound features a 5-fluoro-substituted indole core linked via an ethyl group to an acetamide moiety, which is further connected to a 6-oxo-3-phenylpyridazin-1(6H)-yl group. Its structural uniqueness lies in the fusion of an indole ring (critical for mimicking melatonin-like activity) with a pyridazinone heterocycle, suggesting dual functionality in targeting neurological and enzymatic pathways.

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C22H19FN4O2/c23-17-6-7-20-18(12-17)16(13-25-20)10-11-24-21(28)14-27-22(29)9-8-19(26-27)15-4-2-1-3-5-15/h1-9,12-13,25H,10-11,14H2,(H,24,28)

InChI Key

NUDWDCCJQACSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyridazinone structure may also contribute to the compound’s biological effects by interacting with different molecular targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s analogs vary in three key regions:

Indole Ring Substituents : Fluorine at the 5th position vs. other groups.

Heterocyclic Core: Pyridazinone vs. quinazoline, oxazolidinone, or pyrimidine.

Acetamide Substituents : Aryl, trifluoromethyl, or pyridinyl groups.

Comparative Analysis via Data Table

Compound Name Indole Substituent Heterocyclic Core Acetamide Substituent Biological Target/Activity Reference
Target Compound 5-Fluoro 6-oxo-3-phenylpyridazinone 2-(pyridazin-1-yl)ethyl Notum inhibition, Wnt signaling
HWH (Fragment 106) 5-Fluoro None N/A Notum inhibition (melatonin analog)
ZINC08993868 (2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide) 3-Fluorophenyl 2,4-dioxoquinazoline 3-fluorophenyl ethyl Acetylcholinesterase inhibition
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-trifluoromethylphenyl)acetamide None 6-oxo-3-phenylpyridazinone 2-(trifluoromethyl)phenyl Unknown (enhanced lipophilicity)
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide None 6-oxo-3-phenylpyridazinone pyridin-3-ylmethyl Unknown (solubility modulation)
Compound 23 (PRMT5 inhibitor) None Chloro-fluoro-substituted pyridazinone sulfamoyl phenyl PRMT5-substrate interaction inhibition

Key Research Findings

a) Role of the Indole Moiety
  • Replacing the indole with a 3-fluorophenyl group (ZINC08993868) shifts activity toward acetylcholinesterase inhibition (IC50 = 0.8 µM), suggesting divergent target selectivity .
b) Impact of Heterocyclic Core Modifications
  • For instance, chloro-fluoro substitution on pyridazinone (Compound 23) enhances binding to PRMT5 adaptor proteins, critical in oncology .
  • Quinazoline dione cores (ZINC08993868) introduce planar rigidity, favoring acetylcholinesterase active-site penetration .
c) Acetamide Substituent Effects
  • The trifluoromethyl group in ’s compound improves metabolic stability (t1/2 = 4.2 h vs. 1.8 h for the target compound) due to reduced CYP450 oxidation .
  • Pyridinylmethyl substituents () enhance aqueous solubility (LogP = 1.2 vs.

Discussion of Therapeutic Implications

  • Notum Inhibition: The target compound’s indole-ethyl-pyridazinone scaffold is optimal for Wnt pathway modulation, with >10-fold selectivity over melatonin receptors .
  • Neurological Targets : Structural analogs like ZINC08993868 demonstrate the versatility of acetamide-heterocycle hybrids in addressing Alzheimer’s disease via cholinesterase inhibition .
  • Oncology Applications: Pyridazinone derivatives with halogen substitutions (e.g., Compound 23) show promise in disrupting protein arginine methyltransferase (PRMT5) interactions .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of pyridazinone substituents (e.g., 4-fluoro, 5-chloro) to optimize Notum binding.
  • Pharmacokinetic Profiling : Comparative studies on bioavailability and blood-brain barrier penetration across analogs.
  • Target Diversification: Screening indole-pyridazinone hybrids against kinases or GPCRs to identify off-target effects.

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